molecular formula C6H5ClN4O B1604121 6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 65866-54-8

6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No. B1604121
CAS RN: 65866-54-8
M. Wt: 184.58 g/mol
InChI Key: JUZYQQYVGWIFRD-UHFFFAOYSA-N
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Description

“6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one” is a chemical compound with the molecular formula C5H3ClN4O . It is a member of the triazolo[4,3-b]pyridazine class of compounds .


Synthesis Analysis

The synthesis of similar triazole compounds involves aromatic nucleophilic substitution . For example, a compound was synthesized by chlorination at 70-75°C, and a higher temperature decreased its yield . The key intermediate was prepared by reaction with NH2NHCO2C2H5 in 1-butanol .


Molecular Structure Analysis

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . The exact molecular structure of “6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one” would require more specific information or computational chemical data .


Chemical Reactions Analysis

Triazole compounds are known for their versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors . They have been synthesized as potential antiviral and antimicrobial agents .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 170.55652 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional information or resources .

Scientific Research Applications

  • Energetic Materials

    • Methods of Application : The compounds are synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The physicochemical and energetic properties of the resulting compounds are then measured or calculated .
    • Results or Outcomes : Some of these compounds exhibit excellent insensitivity toward external stimuli and good calculated detonation performance . Others show superior thermostability .
  • Anti-HIV Medication

    • Methods of Application : The specific compound 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides was obtained by the reaction of 6-chloro-7-methyl-3-methylthio-1,4,2-benzodithiazine 1,1-dioxide with some 2-hydrazinopyridines .
    • Results or Outcomes : Preliminary screening data indicated that these compounds exhibited moderate activity .
  • Primary Explosives

    • Summary of Application : Certain [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials have been synthesized and exhibit properties that suggest strong possibilities for applications as primary explosives .
    • Methods of Application : These compounds were synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
    • Results or Outcomes : Compounds 14, 17, and 19 are very sensitive but exhibit excellent calculated detonation performance . These features suggest strong possibilities for applications as primary explosives .
  • Heat-Resistant Explosives

    • Summary of Application : The azo compound 10 has a significant potential as a heat-resistant explosive .
    • Methods of Application : The compound was synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
    • Results or Outcomes : Compound 10 has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance .
  • Anti-Cancer Medication

    • Methods of Application : A series of 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides was obtained by the reaction of 6-chloro-7-methyl-3-methylthio-1,4,2-benzodithiazine 1,1-dioxide with some 2-hydrazinopyridines .
    • Results or Outcomes : Preliminary screening data indicated that these compounds exhibited moderate or fairly high anti-HIV activity and moderate anticancer activity .
  • Synthesis of [1,2,4]triazolo[1,5-a]pyridine Skeleton

    • Summary of Application : The [1,2,4]triazolo[1,5-a]pyridine skeleton is commonly synthesized using N-(2-pyridyl)amidines .
    • Methods of Application : Oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI were used for the oxidative cyclization .
    • Results or Outcomes : This method provides a common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton .

Future Directions

The future directions for “6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one” and similar compounds could involve further exploration of their potential biological activities. For instance, triazole compounds have been synthesized as potential antiviral and antimicrobial agents , and they could be further studied for these and other potential applications.

properties

IUPAC Name

6-chloro-2-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-10-6(12)11-5(9-10)3-2-4(7)8-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZYQQYVGWIFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N2C(=N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629491
Record name 6-Chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

CAS RN

65866-54-8
Record name 6-Chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.853 g of 6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one was dissolved in 5 ml of N,N-dimethylformamide; 0.83 g of potassium carbonate was added; with stirring at room temperature, 0.5 ml of methyl iodide was added. After stirring at room temperature for 15 hours, ice water and saline were added; the reaction mixture was extracted with ethyl acetate-tetrahydrofuran (1:1); the extract was washed with saline and dried over magnesium sulfate. After concentration under reduced pressure, the crystal obtained was collected by filtration, washed with diethyl ether, and dried, to yield 0.62 g of the title compound.
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0.853 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 6-chloro-2,3-dihydro-s-triazolo[4,3-b]pyridazin-3-one [P. Francavilla and F. Lauria, J. Het. Chem. 8, 415 (1971)] (1, 8.5 g., 50 m.mol.) in dry DMF (12 ml.) was added NaH (50% dispersion in paraffin, 2.64 g., 55 m.mol) and the mixture was stirred for 1 hour at room temperature. After methyl iodide (21.3 g., 150 m.mole) was added, the mixture was stirred for 40 hours at room temperature, diluted with water (200 ml.) and extracted with CHCl3 (4 × 100 ml.). The combined extracts were washed with water (3 × 50 ml.), treated with a small amount of carbon and dried with anhydrous Na2SO4. Evaporation of the solvent under reduced pressure afforded pale yellow residue which was crystallized from chloroform-n-hexane. Yield: 7.23 g. (79%). M.p. 180°-181° C.
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8.5 g
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2.64 g
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12 mL
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21.3 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
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6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Reactant of Route 6
6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

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